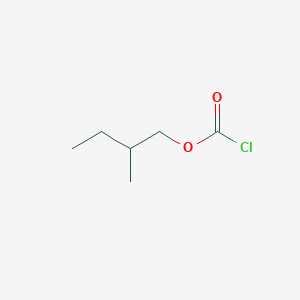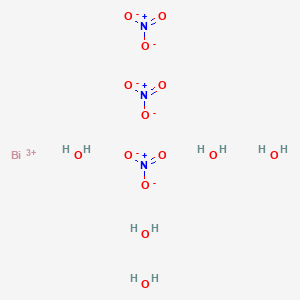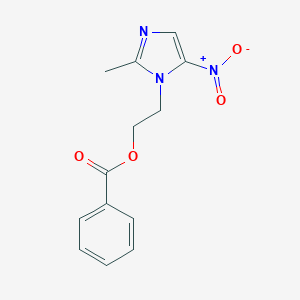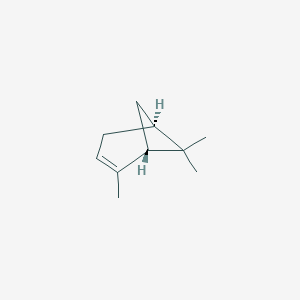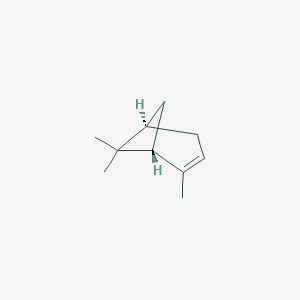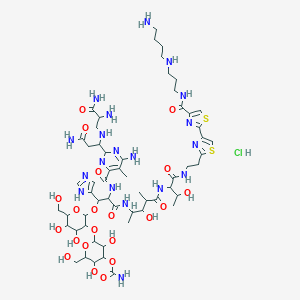
Bleomycin A5 HCl
Descripción general
Descripción
Bleomycin A5 HCl is an anticancer chemotherapeutic that binds DNA and induces DNA cleavage and strand breaks . It is highly toxic and is clinically used to treat lymphomas, squamous cell carcinomas, and testicular cancer . It greatly reduces telomerase activity, hindering the proliferation of malignant cells .
Synthesis Analysis
Bleomycin is a family of glycopeptides isolated from the fermentation broth of Streptomyces verticillus . The biosynthesis of bleomycins has been studied extensively, and it has been found that the addition of certain substances, such as N-acetylglucosamine (GlcNAc), can significantly increase the yields of bleomycins . The DNA sequences of dasR-dasA-dasBCD-nagB and nagKA in S. verticillus have been determined to be relevant to GlcNAc metabolism .Molecular Structure Analysis
The molecular formula of Bleomycin A5 HCl is C57H90ClN19O21S2 . Its average mass is 1477.022 Da and its monoisotopic mass is 1475.568848 Da .Chemical Reactions Analysis
Bleomycin’s anticancer activities include the increase of caspase-3 and p53, and the inhibition of telomerase activity leading to apoptosis . The antitumor activity derives from their ability to effect DNA cleavage in cancer cells .Physical And Chemical Properties Analysis
Bleomycin is a highly polar agent, which makes its analytical determination a demanding task . Its analysis requires peculiar sample preparation and chromatographic separation .Aplicaciones Científicas De Investigación
Anticancer Drug
Bleomycin A5 Hydrochloride is an anticancer drug . It is used in combination with other antineoplastic agents to treat various types of cancers such as testicular, ovarian, cervical, head-neck, esophageal, thyroid carcinomas, and lymphomas .
DNA Cleavage Inducer
Bleomycin A5 Hydrochloride is a DNA cleavage inducer . It works by producing DNA breaks, leading to cell death . This property makes it effective in treating various cancers .
Cell Cycle Arrest Inducer
Bleomycin A5 Hydrochloride can induce cell cycle arrest . By halting the cell cycle, it prevents the proliferation of cancer cells, contributing to its anticancer properties .
Apoptosis Inducer
Bleomycin A5 Hydrochloride can induce apoptosis . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, Bleomycin A5 Hydrochloride can help to eliminate cancer cells .
Inhibitor of Thioredoxin Reductase
Bleomycin A5 Hydrochloride may inhibit thioredoxin reductase . Thioredoxin reductase is an enzyme that plays a role in cell growth and survival. By inhibiting this enzyme, Bleomycin A5 Hydrochloride can help to control the growth of cancer cells .
Treatment for Hemangioma
Bleomycin A5 Hydrochloride is used in the treatment of hemangioma . Hemangiomas are noncancerous growths that most commonly occur on the skin. Bleomycin A5 Hydrochloride can help to reduce these growths .
Antibacterial Agent
Bleomycin A5 Hydrochloride is part of the Bleomycin complex and was originally isolated for its broad-spectrum antibacterial activity .
Research Tool in Pulmonary Fibrosis
Bleomycin A5 Hydrochloride is used as a research tool in the study of pulmonary fibrosis . It is used in experimental models to study the mechanisms of pulmonary fibrosis, and the murine bleomycin model has received the most attention .
Mecanismo De Acción
Target of Action
Bleomycin A5 primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . It has also been shown to increase the activity of caspase-3 and p53 , and inhibit telomerase activity , leading to apoptosis .
Mode of Action
The compound interacts with its targets by chelating metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This leads to DNA damage and, ultimately, cell death . At high concentrations, cellular RNA and protein synthesis are also suppressed .
Biochemical Pathways
The primary biochemical pathway affected by Bleomycin A5 is DNA synthesis. The compound’s ability to cleave DNA disrupts normal cellular replication and transcription processes . Additionally, the increase in caspase-3 and p53 activity, along with the inhibition of telomerase, leads to the initiation of the apoptosis pathway .
Pharmacokinetics
While specific pharmacokinetic data for Bleomycin A5 is limited, it is known that the bioavailability of Bleomycin (a mixture of mainly two compounds A2 and B2) is 100% following intramuscular administration, and 70% following subcutaneous administration . The elimination half-life is approximately two hours, and it is primarily excreted by the kidneys (60-70%) .
Result of Action
The primary result of Bleomycin A5’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and increasing the activity of pro-apoptotic proteins, the compound effectively halts cell growth and triggers cell death .
Action Environment
The action, efficacy, and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, the DNA-cleaving actions of Bleomycin are dependent on oxygen and metal ions . Furthermore, the compound’s cytotoxicity can vary among different cell lines, potentially due to differences in cellular uptake, DNA repair rate, and/or drug detoxification .
Safety and Hazards
Direcciones Futuras
Due to the current critical shortage of Bleomycin Sulfate for Injection, USP, 15 units and 30 units per vial in the United States (U.S.) market, Amneal Biosciences is coordinating with the U.S. Food and Drug Administration (FDA) to increase the availability of Bleomycin Sulfate for Injection, USP, 15 units per vial .
Propiedades
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVKJXFKQWUKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90ClN19O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11116-32-8 (Parent) | |
| Record name | Bleomycin A5 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055658474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bleomycin A5 hydrochloride | |
CAS RN |
55658-47-4 | |
| Record name | Bleomycin A5 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055658474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)
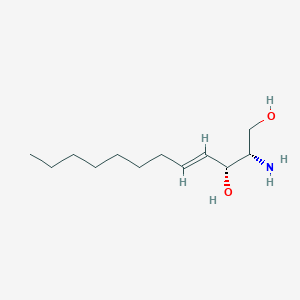

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
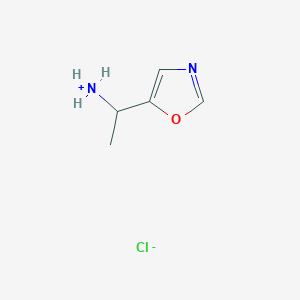
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
